molecular formula C6H18O8P2 B8033815 Phosphoric Acid Ethyl Ester

Phosphoric Acid Ethyl Ester

Cat. No.: B8033815
M. Wt: 280.15 g/mol
InChI Key: HVBMYHDTXIDFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric Acid Ethyl Ester, also known as Ethyl Phosphate, is an organic compound derived from phosphoric acid. It is an ester formed by the reaction of phosphoric acid with ethanol. This compound is of significant importance in various fields, including biochemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric Acid Ethyl Ester can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

H3PO4+3C2H5OH(C2H5O)3PO+3H2O\text{H}_3\text{PO}_4 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_3\text{PO} + 3\text{H}_2\text{O} H3​PO4​+3C2​H5​OH→(C2​H5​O)3​PO+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and ethanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Phosphoric Acid Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and ethanol in the presence of water and an acid or base catalyst.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Phosphoric acid and ethanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Plays a role in biochemical studies, particularly in the study of phosphorylation processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.

Mechanism of Action

The mechanism of action of Phosphoric Acid Ethyl Ester involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, a process that is crucial in many biochemical pathways. The molecular targets include enzymes and proteins that are involved in cellular signaling and energy transfer.

Comparison with Similar Compounds

Phosphoric Acid Ethyl Ester can be compared with other similar compounds such as:

    Phosphoric Acid Methyl Ester: Similar in structure but with a methyl group instead of an ethyl group.

    Phosphoric Acid Propyl Ester: Contains a propyl group, leading to different physical and chemical properties.

    Phosphoric Acid Butyl Ester: Has a butyl group, which affects its reactivity and applications.

Uniqueness: this compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a variety of applications in both aqueous and organic environments.

Properties

IUPAC Name

diethyl hydrogen phosphate;ethyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P.C2H7O4P/c1-3-7-9(5,6)8-4-2;1-2-6-7(3,4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMYHDTXIDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O.CCOP(=O)(O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoric Acid Ethyl Ester
Reactant of Route 2
Phosphoric Acid Ethyl Ester
Reactant of Route 3
Phosphoric Acid Ethyl Ester
Reactant of Route 4
Phosphoric Acid Ethyl Ester
Reactant of Route 5
Reactant of Route 5
Phosphoric Acid Ethyl Ester
Reactant of Route 6
Reactant of Route 6
Phosphoric Acid Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.